1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone
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Overview
Description
1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone is a complex organic compound with a molecular formula of C24H32N2O2. This compound features a piperazine ring substituted with an amino group and a morpholine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step often involves the acetylation of the piperazine nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, secondary amines, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Piperazin-1-ylphenyl)ethanone: Lacks the morpholine ring, making it less versatile in biological applications.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-morpholin-4-yl)phenyl)piperazine: Contains additional pyrimidine and pyridine rings, offering different binding properties.
Uniqueness
1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone is unique due to its combination of a piperazine ring with both an amino group and a morpholine ring. This structural arrangement provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[4-(4-amino-3-morpholin-4-ylphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13(21)18-4-6-19(7-5-18)14-2-3-15(17)16(12-14)20-8-10-22-11-9-20/h2-3,12H,4-11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQQIXCXNRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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